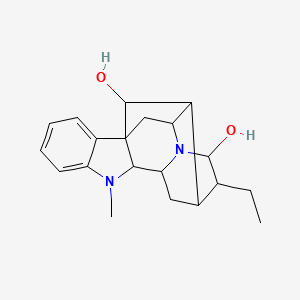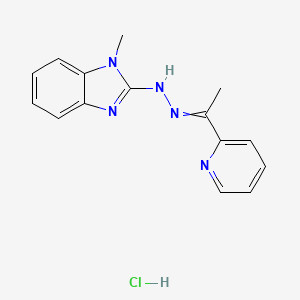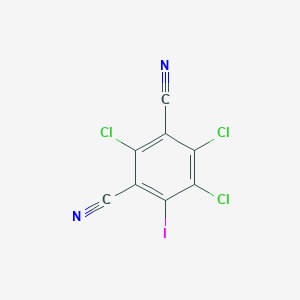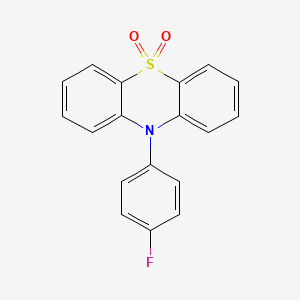
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by the presence of a fluorophenyl group attached to the phenothiazine core, which is further oxidized to form a dioxide. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the oxidation of the corresponding phenothiazine derivative. One common method is the oxidation of 10-(4-Fluorophenyl)-10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Halogenated, nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of photoelectric materials and as a component in organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
- 10-Phenyl-10H-phenothiazine 5,5-dioxide
- 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
- 10-(4-Methylphenyl)-10H-phenothiazine 5,5-dioxide
Comparison: Compared to its analogs, 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor of certain enzymes. Additionally, the fluorine atom can influence the compound’s electronic properties, leading to improved efficacy in various applications .
Propriétés
Formule moléculaire |
C18H12FNO2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
10-(4-fluorophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12FNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
Clé InChI |
HWCVEQPGPXGVJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



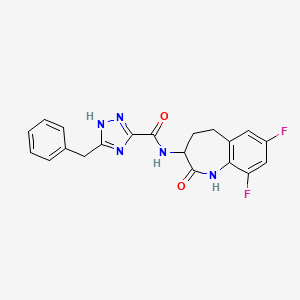

![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
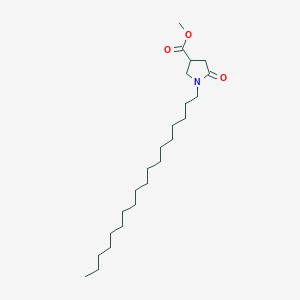
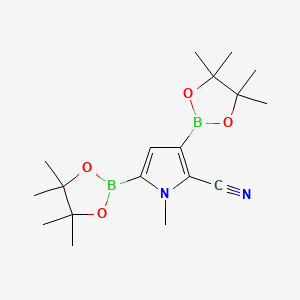
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)

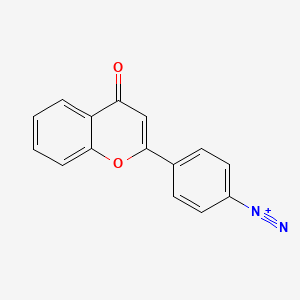
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)
